molecular formula C16H26N4O B215360 N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide

N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide

Cat. No. B215360
M. Wt: 290.4 g/mol
InChI Key: YEUHAYGKHVWKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide, also known as IPN or Isopropyl Nicotinamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPN is a derivative of nicotinamide and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is through the activation of the NAD+ pathway, which plays a crucial role in cellular metabolism and energy production. N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide has also been shown to reduce oxidative stress and inflammation, which are major contributors to neurodegeneration.
Biochemical and Physiological Effects
N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide has been shown to exhibit various biochemical and physiological effects, including the modulation of mitochondrial function, reduction of oxidative stress, and inhibition of pro-inflammatory cytokines. These effects make N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide a promising candidate for the treatment of neurodegenerative diseases, as well as other diseases such as diabetes and cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in animal models. However, one of the limitations is the lack of clinical data on the safety and efficacy of N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide in humans, which limits its potential for clinical translation.

Future Directions

There are several future directions for research on N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide. One area of focus is on the development of more potent and selective N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide analogs that can target specific pathways involved in disease progression. Another area of research is on the optimization of N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide formulations for better bioavailability and pharmacokinetics. Finally, more clinical studies are needed to determine the safety and efficacy of N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide in humans, which will be crucial for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide involves the reaction of 4-isopropyl-1-piperazinecarboxylic acid with isopropyl nicotinate in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography to obtain pure N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide.

Scientific Research Applications

N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.

properties

Product Name

N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide

Molecular Formula

C16H26N4O

Molecular Weight

290.4 g/mol

IUPAC Name

N-propan-2-yl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C16H26N4O/c1-12(2)18-16(21)14-5-6-15(17-11-14)20-9-7-19(8-10-20)13(3)4/h5-6,11-13H,7-10H2,1-4H3,(H,18,21)

InChI Key

YEUHAYGKHVWKET-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(C)C

Canonical SMILES

CC(C)NC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(C)C

Origin of Product

United States

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